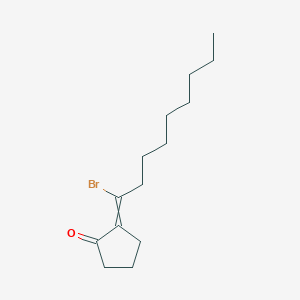![molecular formula C19H29F3N4O B12628821 2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-(trifluoromethyl)phenol CAS No. 917974-08-4](/img/structure/B12628821.png)
2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-(trifluoromethyl)phenol is a complex organic compound with a molecular formula of C14H14F6N2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-(trifluoromethyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving the central nervous system.
Mechanism of Action
The mechanism of action of 2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(trifluoromethyl)phenol: Lacks the piperazine groups, resulting in different chemical properties and applications.
4-Methylpiperazine: A simpler structure that serves as a building block for more complex compounds.
Trifluoromethylphenol: Contains the trifluoromethyl group but lacks the piperazine moieties.
Uniqueness
2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-(trifluoromethyl)phenol is unique due to the combination of trifluoromethyl and piperazine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
917974-08-4 |
|---|---|
Molecular Formula |
C19H29F3N4O |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2,6-bis[(4-methylpiperazin-1-yl)methyl]-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C19H29F3N4O/c1-23-3-7-25(8-4-23)13-15-11-17(19(20,21)22)12-16(18(15)27)14-26-9-5-24(2)6-10-26/h11-12,27H,3-10,13-14H2,1-2H3 |
InChI Key |
KFPSRHKPHAKXLM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC(=C2O)CN3CCN(CC3)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-5-{[(4-bromopyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12628750.png)
![Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)-](/img/structure/B12628752.png)

![5-[[2-[[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]pentanoic acid](/img/structure/B12628764.png)

![methyl 5-(4-iodophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12628773.png)
![Carbamic acid, N-[4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12628774.png)

![1-[(2,6-Dichlorophenyl)methyl]-5-fluoro-1H-indazole-3-carboxylic acid](/img/structure/B12628793.png)
![1-{Phenyl[4-(1H-pyrazol-4-yl)phenyl]methyl}piperazine](/img/structure/B12628794.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-3-(methylsulfanyl)propanamide](/img/structure/B12628799.png)

